PIKfyve Biochemical IC₅₀ of 32 nM Places This Compound in a Defined Intermediate Potency Tier Within the Kineta Patent SAR
In the Carna Biosciences ADP-Glo™ PIKfyve biochemical assay used uniformly across the Kineta/AcuraStem patent family, N-(6-(piperidin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide (Example 00181) exhibited an IC₅₀ of 32 nM [1]. This value positions the compound in a clearly defined intermediate potency tier: it is approximately 11-fold less potent than the patent lead BDBM50590929 (Example 00163, IC₅₀ = 1 nM) and approximately 10-fold less potent than the clinically advanced apilimod (Example 00164, IC₅₀ = 3 nM), but nearly 2-fold more potent than its close structural analog BDBM645407 (Example 00186, IC₅₀ = 42 nM) and 20-fold more potent than BDBM645380 (Example 00176, IC₅₀ = 640 nM) [1][2]. A structurally related negative control (BDBM645408, Example 00187) was essentially inactive (IC₅₀ = 10,000 nM), confirming that the 32 nM activity is structure-dependent and not an assay artifact [1].
| Evidence Dimension | PIKfyve biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 32 nM (Example 00181, BDBM645402) |
| Comparator Or Baseline | Apilimod: IC₅₀ = 3 nM (Example 00164, BDBM50590927); BDBM50590929: IC₅₀ = 1 nM (Example 00163); BDBM645401: IC₅₀ = 18 nM (Example 00180); BDBM645407: IC₅₀ = 42 nM (Example 00186); BDBM645380: IC₅₀ = 640 nM (Example 00176); BDBM645408: IC₅₀ = 10,000 nM (Example 00187) |
| Quantified Difference | 10.7-fold less potent than apilimod; 1.78-fold more potent than closest less-active analog BDBM645407; 20-fold more potent than BDBM645380; 312-fold more potent than inactive analog BDBM645408 |
| Conditions | Carna Biosciences ADP-Glo™ PIKfyve (PIP5K3) biochemical assay; Promega ADP-Glo™ Kinase Assay platform; recombinant PIKfyve enzyme; PI(3)P substrate; ATP at Kₘ |
Why This Matters
This intermediate potency may be advantageous for experimental systems where complete PIKfyve inhibition causes excessive lysosomal disruption, allowing graded pharmacological modulation of the endolysosomal pathway.
- [1] BindingDB Entry BDBM645402. N-(6-(piperidin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide; PIKfyve IC₅₀ = 32 nM. US20240016810, Compound TABLE 16.15; US20240150358, Example 00181; US20240208964, Biochemistry 15. View Source
- [2] BindingDB. Cross-referenced PIKfyve IC₅₀ data from US20240016810 patent family: Apilimod (BDBM50590927, IC₅₀ 3 nM), BDBM50590929 (IC₅₀ 1 nM), BDBM645401 (IC₅₀ 18 nM), BDBM645407 (IC₅₀ 42 nM), BDBM645380 (IC₅₀ 640 nM), BDBM645408 (IC₅₀ 10,000 nM). View Source
